7-bromo-5-methoxy-2-(trifluoromethyl)-1,3-benzoxazole chemical properties
7-bromo-5-methoxy-2-(trifluoromethyl)-1,3-benzoxazole chemical properties
An In-Depth Technical Guide to 7-Bromo-5-methoxy-2-(trifluoromethyl)-1,3-benzoxazole
As a Senior Application Scientist navigating the complex landscape of modern drug discovery and advanced materials, I view heterocyclic building blocks not merely as static structures, but as dynamic platforms for molecular engineering. Among these, 7-bromo-5-methoxy-2-(trifluoromethyl)-1,3-benzoxazole (CAS: 1980053-01-7) stands out as a highly specialized, multifunctional scaffold[1][2].
This whitepaper dissects the physicochemical properties, mechanistic synthesis, and downstream functionalization of this compound. By understanding the causal relationships between its structural features and its chemical reactivity, researchers can effectively deploy this molecule in structure-activity relationship (SAR) studies, agrochemical development, and materials science.
Structural and Physicochemical Profiling
The strategic utility of 7-bromo-5-methoxy-2-(trifluoromethyl)-1,3-benzoxazole lies in the synergistic effect of its four distinct structural domains:
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The Benzoxazole Core: A privileged bioisostere for amides and esters that frequently interacts with biological targets via hydrogen bonding and π−π stacking.
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2-Trifluoromethyl ( −CF3 ) Group: Significantly enhances lipophilicity (LogP), metabolic stability against cytochrome P450 enzymes, and membrane permeability. However, its strong electron-withdrawing nature sensitizes the C2 position to hydrolysis under extreme pH[3][4].
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5-Methoxy ( −OCH3 ) Group: An electron-donating group that enriches the electron density of the phenyl ring, partially offsetting the electron-withdrawing effect of the oxazole oxygen. It also serves as a critical hydrogen-bond acceptor.
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7-Bromo ( −Br ) Handle: Positioned strategically on the aromatic ring, this halogen serves as the primary vector for transition-metal-catalyzed cross-coupling. Its spatial arrangement at the 7-position minimizes steric hindrance from the −CF3 group during oxidative addition.
Quantitative Physicochemical Data
The following table summarizes the core quantitative metrics essential for calculating reaction stoichiometries and predicting pharmacokinetic behavior[1][2][5].
| Property | Value | Clinical / Synthetic Relevance |
| CAS Number | 1980053-01-7 | Unique identifier for procurement and safety tracking. |
| Molecular Formula | C9H5BrF3NO2 | Defines mass balance for synthetic workflows. |
| Molecular Weight | 296.04 g/mol | Optimal for fragment-based drug design (FBDD). |
| Exact Mass | 294.9455 Da | Critical for high-resolution LC-MS validation. |
| XLogP3 (Predicted) | ~3.3 | Indicates high lipophilicity, requiring organic solvents for reactions. |
| H-Bond Acceptors | 5 | Influences target binding affinity and aqueous solubility. |
| H-Bond Donors | 0 | Lack of donors prevents unwanted intermolecular hydrogen bonding. |
De Novo Synthesis: Mechanistic Pathway and Protocol
The construction of the 2-(trifluoromethyl)benzoxazole core is traditionally achieved via the condensation of ortho-aminophenols with trifluoroacetic acid (TFA) or its anhydride (TFAA). However, a more modern, mild, and high-yielding approach utilizes in situ generated trifluoroacetonitrile ( CF3CN ) derived from 2,2,2-trifluoroacetaldehyde O-(4′-cyanophenyl)oxime[6][7].
This method is preferred because it avoids the harsh acidic conditions of TFAA, which can lead to unwanted side reactions with the electron-rich methoxy group. The reaction proceeds via the nucleophilic addition of the amine to CF3CN to form an imidamide intermediate, followed by intramolecular cyclization[6][7].
Mechanistic pathway for the synthesis of the 2-(trifluoromethyl)benzoxazole core.
Self-Validating Protocol: Core Synthesis
Note: This protocol is designed with built-in validation steps to ensure scientific integrity.
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Preparation: In a flame-dried reaction tube equipped with a magnetic stir bar, add 2-amino-6-bromo-4-methoxyphenol (0.30 mmol) and 2,2,2-trifluoroacetaldehyde O-(4′-cyanophenyl)oxime (0.45 mmol, 1.5 equiv)[6].
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Solvent & Catalyst: Suspend the reagents in anhydrous toluene (2.0 mL). Add pyridine (1.5 mmol, 5.0 equiv) to act as both a base and a catalyst for the in situ generation of CF3CN [6][7].
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Reaction Execution: Seal the tube and heat the mixture to 70 °C for 15 hours.
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Causality Check: Toluene is chosen over polar protic solvents to drive the intramolecular cyclization forward by minimizing hydrogen-bonding stabilization of the intermediate.
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In-Process Control (IPC): At 14 hours, sample 10 µL of the reaction mixture, dilute in acetonitrile, and analyze via LC-MS. The disappearance of the starting mass (m/z ~218) and the appearance of the product mass (m/z ~295/297, distinct bromine isotope pattern) validates completion.
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Workup & Purification: Remove the solvent under reduced pressure. Purify the crude residue via silica gel column chromatography using a gradient of petroleum ether and ethyl acetate.
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Final Validation: Confirm the structure via 19F -NMR (singlet at ~ -62 ppm) and 1H -NMR (methoxy singlet at ~3.9 ppm).
Downstream Functionalization: Suzuki-Miyaura Cross-Coupling
The primary utility of the 7-bromo substituent is its capacity to act as an electrophile in palladium-catalyzed cross-coupling reactions. The oxidative addition of the Pd(0) species into the C7–Br bond is highly efficient due to the lack of steric crowding at this specific position, allowing for the rapid generation of diverse biaryl libraries.
Palladium-catalyzed Suzuki-Miyaura cross-coupling cycle at the 7-bromo position.
Self-Validating Protocol: Suzuki-Miyaura Coupling
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Reagent Assembly: In a Schlenk flask, combine 7-bromo-5-methoxy-2-(trifluoromethyl)-1,3-benzoxazole (1.0 equiv), an arylboronic acid (1.2 equiv), and K2CO3 (2.5 equiv).
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Catalyst Addition: Add Pd(dppf)Cl2 (0.05 equiv).
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Causality Check: The bidentate dppf ligand provides the necessary steric bulk and electron richness to facilitate both rapid oxidative addition and subsequent reductive elimination, preventing catalyst deactivation.
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Degassing: Add a degassed solvent mixture of 1,4-Dioxane/ H2O (4:1 v/v). Purge the flask with N2 for 10 minutes. Oxygen must be strictly excluded to prevent the homocoupling of the boronic acid and the oxidation of the Pd(0) catalyst.
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Heating: Stir the mixture at 90 °C for 12 hours.
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Workup: Cool to room temperature, dilute with water, and extract three times with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate.
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Purification: Purify via flash chromatography. The success of the coupling is immediately validated by TLC (UV activity shift) and the disappearance of the bromine isotope pattern in the mass spectrum.
Stability and Hydrolytic Considerations
When deploying 2-trifluoromethylbenzoxazoles in biological assays or material formulations, one must account for their hydrolytic stability. Research indicates that under highly acidic or basic conditions, simple benzoxazoles can hydrolyze to the corresponding amidophenols[3][4].
The −CF3 group exerts a strong electron-withdrawing pull, making the C2 carbon highly electrophilic. As the pH increases, the mechanism of hydrolysis shifts from nucleophilic attack on the conjugate acid to direct attack by the hydroxide ion on the free base[3][4]. Therefore, when formulating this compound for prolonged storage or in vitro assays, it is imperative to maintain a buffered environment (pH 6.5 - 7.5) and store the compound in an inert atmosphere at -20°C[8] to prevent degradation.
Sources
- 1. Page loading... [guidechem.com]
- 2. 1980053-01-7 | 7-Bromo-5-methoxy-2-(trifluoromethyl)-1,3-benzoxazole - AiFChem [aifchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. PubChemLite - 7-bromo-5-methoxy-1,3-benzoxazole (C8H6BrNO2) [pubchemlite.lcsb.uni.lu]
- 6. rsc.org [rsc.org]
- 7. Synthesis of 2-trifluoromethyl benzimidazoles, benzoxazoles, and benzothiazoles via condensation of diamines or amino(thio)phenols with CF3CN - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. 1260834-26-1|6-Bromo-2-(trifluoromethyl)benzo[d]oxazole|BLD Pharm [bldpharm.com]
